molecular formula C21H24O10 B1246840 Daldinin D

Daldinin D

Cat. No. B1246840
M. Wt: 436.4 g/mol
InChI Key: FHJLYQODAHDGIV-YNDOHWJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daldinin D is a natural product found in Penicillium thymicola with data available.

Scientific Research Applications

Antioxidative Activity

Daldinin D, along with other azaphilone derivatives like daldinins E and F, has been identified in the fungus Hypoxylon fuscum. These compounds have been shown to exhibit antioxidative activities. The antioxidative properties were estimated by their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, suggesting their potential in oxidative stress-related applications (Quang et al., 2004).

Biological Evaluation for Cellular Protection

In a study focused on hyperglycemia-induced endothelial cell death, derivatives of daldinin A were synthesized and evaluated for their biological activity. These derivatives, including those related to daldinin D, showed significant protection for endothelial cells against damage caused by high glucose levels. This indicates a potential therapeutic application of daldinin D in managing diabetes-related endothelial damage (Sun et al., 2021).

Structural Analysis and Isolation

Daldinin D has been isolated from various sources, including the microfungus Penicillium thymicola, and its structure has been determined through spectroscopic methods. This research is crucial for understanding the chemical nature of daldinin D and its potential applications in various fields, including pharmacology and biochemistry (Ariza et al., 2001).

Potential in Neuroprotection

Although not directly involving daldinin D, research on related compounds like dimethyl fumarate has shown neuroprotective effects following traumatic brain injury. This research opens possibilities for exploring daldinin D and related compounds in the context of neuroprotection and neurological disorders (Krämer et al., 2017).

Implications in Fungal Taxonomy

Studies on the taxonomy of Daldinia, the genus from which daldinin D is derived, have highlighted the importance of secondary metabolites like daldinin D in fungal taxonomy. These studies contribute to a deeper understanding of fungal biodiversity and the role of secondary metabolites in distinguishing fungal species (Stadler et al., 2014).

properties

Product Name

Daldinin D

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

IUPAC Name

[(3R,3'R,4R,6'S,7S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate

InChI

InChI=1S/C21H24O10/c1-10-6-7-17(28-11(2)22)21(30-10)19(29-12(3)23)14-8-16(25)20(5,31-13(4)24)18(26)15(14)9-27-21/h8-10,17,19H,6-7H2,1-5H3/t10-,17+,19+,20-,21-/m0/s1

InChI Key

FHJLYQODAHDGIV-YNDOHWJBSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2(O1)[C@@H](C3=CC(=O)[C@](C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(O1)C(C3=CC(=O)C(C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C

synonyms

daldinin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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